molecular formula C22H22N2O3 B4956242 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one

Cat. No.: B4956242
M. Wt: 362.4 g/mol
InChI Key: RYXXCYFMMSNTLS-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both isoquinoline and quinoline moieties, which contribute to its diverse chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline-based compounds.

Scientific Research Applications

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one is unique due to its dual isoquinoline and quinoline moieties, which confer distinct chemical and biological properties. This duality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-8-methoxy-4-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-12-20(25)24(22-18(15)8-5-9-19(22)27-2)14-21(26)23-11-10-16-6-3-4-7-17(16)13-23/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXXCYFMMSNTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC=C2OC)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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